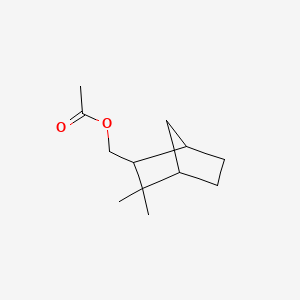
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione typically involves the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the macrocyclic lactone .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through the esterification of dicarboxylic acids followed by cyclization. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
科学研究应用
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of macrocyclic lactones.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
作用机制
The mechanism of action of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione primarily involves its interaction with olfactory receptors, which are responsible for detecting musk-like odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent .
相似化合物的比较
1,4-Dioxacycloheptadecane-5,17-dione: Similar in structure but lacks the methyl group.
Globalide: Another macrocyclic lactone with a similar musk-like odor.
Habanolide: A cyclic aliphatic ester with comparable olfactory properties.
Uniqueness: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione stands out due to its specific molecular structure, which imparts a unique balance of volatility and stability, making it highly desirable in the fragrance industry .
属性
CAS 编号 |
79064-89-4 |
|---|---|
分子式 |
C16H28O4 |
分子量 |
284.39 g/mol |
IUPAC 名称 |
2-methyl-1,4-dioxacycloheptadecane-5,17-dione |
InChI |
InChI=1S/C16H28O4/c1-14-13-19-15(17)11-9-7-5-3-2-4-6-8-10-12-16(18)20-14/h14H,2-13H2,1H3 |
InChI 键 |
USHSNNWMZKDOIC-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(=O)CCCCCCCCCCCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



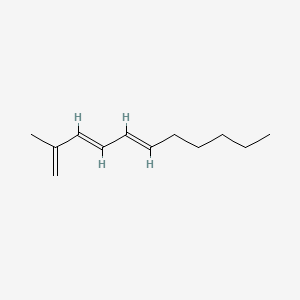

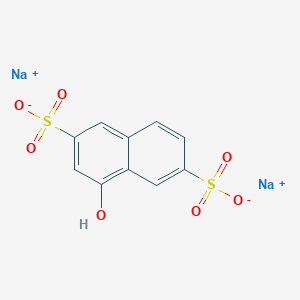

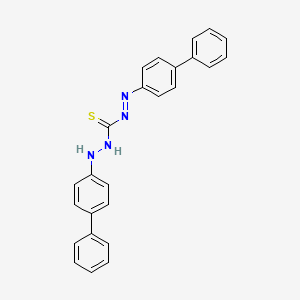

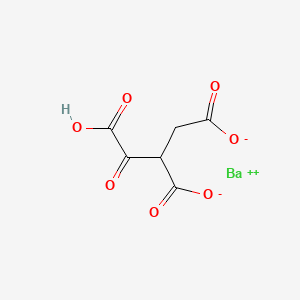
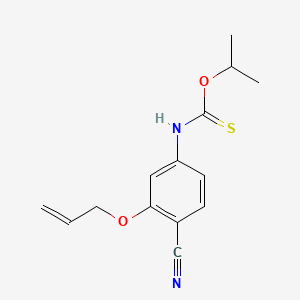
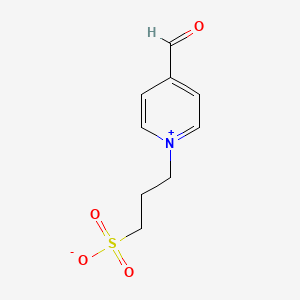

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)

